![molecular formula C11H13N3O B2600089 N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411237-13-1](/img/structure/B2600089.png)
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, also known as MIBC, is a chemical compound that has been used in scientific research for various purposes. MIBC is a cyclopropyl derivative of but-2-ynamide and has been found to have a range of biochemical and physiological effects.
作用机制
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide acts as a modulator of various ion channels in the nervous system, including the GABA receptor, voltage-gated sodium channels, and TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to increase the activity of GABA receptors, which leads to anxiolytic and anticonvulsant effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to inhibit voltage-gated sodium channels, which can reduce pain and prevent seizures. Additionally, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to modulate TRPV1 channels, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to have sedative effects, which can be useful in the treatment of anxiety and insomnia.
实验室实验的优点和局限性
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, including its high potency and selectivity for ion channels in the nervous system. However, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, including further studies on its mechanism of action, its potential use in the treatment of pain, anxiety, and epilepsy, and its potential use as a tool for studying ion channels in the nervous system. Additionally, future research could focus on developing new derivatives of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide with improved solubility and reduced toxicity.
In conclusion, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide is a chemical compound that has been used in scientific research for various purposes, including as a ligand for the GABA receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. While N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide could focus on further understanding its mechanism of action, its potential use in the treatment of various conditions, and the development of new derivatives with improved properties.
合成方法
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide can be synthesized through a multistep reaction involving the reaction of 3-methylimidazole with cyclopropyl bromide, followed by the reaction of the resulting product with but-2-ynoic acid. The final product is purified through recrystallization to obtain pure N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide.
科学研究应用
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been used in scientific research for various purposes, including as a ligand for the gamma-aminobutyric acid (GABA) receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of the transient receptor potential vanilloid 1 (TRPV1) channel. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been studied for its potential use in the treatment of pain, anxiety, and epilepsy.
属性
IUPAC Name |
N-[1-(3-methylimidazol-4-yl)cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-4-10(15)13-11(5-6-11)9-7-12-8-14(9)2/h7-8H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJPYNMCGYZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

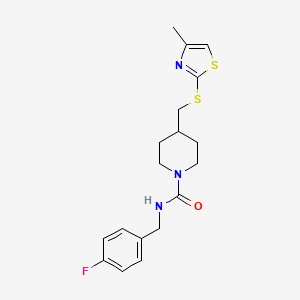
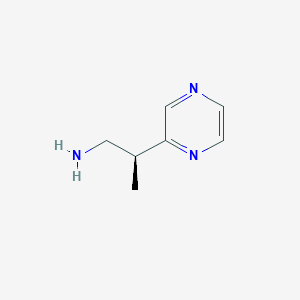
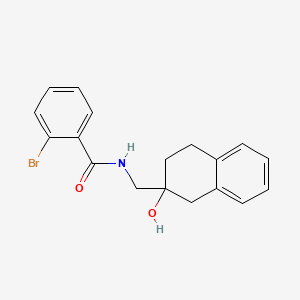
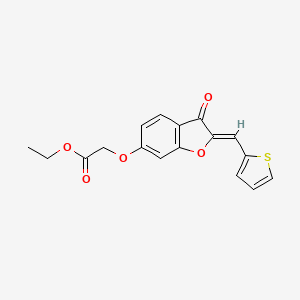
![5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2600012.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide](/img/structure/B2600015.png)
![6-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2600016.png)
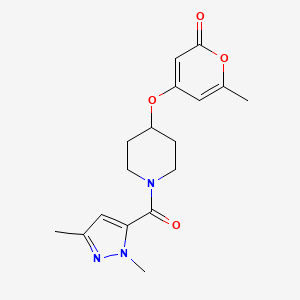

![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2600024.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)
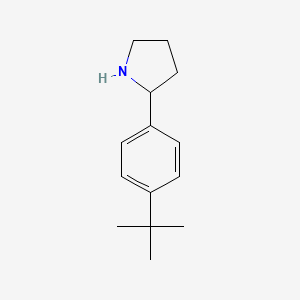
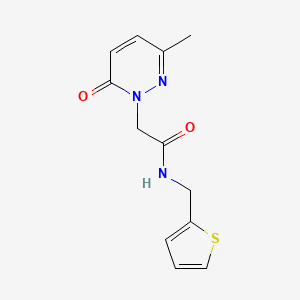
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)